molecular formula C10H22O5S B8103761 Thiol-PEG5-alcohol

Thiol-PEG5-alcohol

Cat. No.: B8103761
M. Wt: 254.35 g/mol
InChI Key: PPCQZRZMZBOKIX-UHFFFAOYSA-N
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Description

Thiol-PEG5-alcohol: is a polyethylene glycol (PEG)-based compound with the molecular formula C₁₀H₂₂O₅S and a molecular weight of 254.34 g/mol. It is a heterobifunctional PEG derivative, meaning it contains two different functional groups: a thiol (-SH) group and an alcohol (-OH) group. This compound is widely used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiol-PEG5-alcohol can be synthesized through a series of chemical reactions involving the attachment of thiol and alcohol groups to a PEG backbone. One common method involves the reaction of a PEG derivative with a thiol-containing compound under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation of the thiol group .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes purification steps such as distillation and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Thiol-PEG5-alcohol can undergo oxidation to form disulfides.

    Reduction: The thiol group can be reduced back to its original form using reducing agents like dithiothreitol (DTT).

    Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.

Common Reagents and Conditions:

    Oxidation: Iodine (I₂) in an aqueous or organic solvent.

    Reduction: Dithiothreitol (DTT) or other thiol-based reducing agents.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH)

Major Products:

    Oxidation: Disulfides.

    Reduction: this compound.

    Substitution: Thioethers

Scientific Research Applications

Chemistry: Thiol-PEG5-alcohol is used as a linker in the synthesis of PROTACs, which are designed to degrade specific proteins within cells. This application is crucial for developing targeted therapies for various diseases .

Biology: In biological research, this compound is used to modify proteins and other biomolecules, enhancing their solubility and stability. This modification is essential for studying protein-protein interactions and other cellular processes .

Medicine: this compound is employed in drug delivery systems to improve the bioavailability and pharmacokinetics of therapeutic agents. By conjugating this compound to drugs, researchers can enhance their solubility and reduce adverse effects .

Industry: In industrial applications, this compound is used in the synthesis of various polymers and materials. Its ability to form stable linkages with other molecules makes it valuable for creating advanced materials with specific properties .

Mechanism of Action

Thiol-PEG5-alcohol functions as a linker in PROTACs, which consist of two ligands connected by a PEG-based linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. This interaction facilitates the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system . The PEG backbone enhances the solubility and stability of the PROTAC molecule, ensuring efficient delivery and action within cells .

Comparison with Similar Compounds

    Thiol-PEG3-alcohol: A shorter PEG-based linker with similar functional groups.

    Thiol-PEG8-alcohol: A longer PEG-based linker with similar functional groups.

    Thiol-PEG5-acid: A PEG-based linker with a carboxylic acid group instead of an alcohol group

Uniqueness: Thiol-PEG5-alcohol is unique due to its specific PEG length, which provides an optimal balance between solubility and stability. This balance is crucial for its effectiveness as a linker in PROTACs and other applications. Additionally, the presence of both thiol and alcohol groups allows for versatile chemical modifications and conjugations .

Properties

IUPAC Name

2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O5S/c11-1-2-12-3-4-13-5-6-14-7-8-15-9-10-16/h11,16H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCQZRZMZBOKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCS)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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